molecular formula C10H8O2 B3153125 3-(2-Methylphenyl)prop-2-ynoic acid CAS No. 7515-27-7

3-(2-Methylphenyl)prop-2-ynoic acid

Cat. No.: B3153125
CAS No.: 7515-27-7
M. Wt: 160.17 g/mol
InChI Key: VRKGBSGNFQZBLU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)prop-2-ynoic acid is an organic compound that belongs to the class of propynoic acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by its molecular formula C10H8O2 and a molecular weight of 160.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Methylphenyl)prop-2-ynoic acid can be synthesized through various methods. One common method involves the reaction of o-methyl iodobenzene with propiolic acid in the presence of a palladium catalyst and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in dimethyl sulfoxide (DMSO) at a temperature of 50°C for several hours .

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: The major product formed is typically a carboxylic acid derivative.

    Reduction: Reduction leads to the formation of an alkene or alkane derivative.

    Substitution: Halogenated derivatives are the major products of substitution reactions.

Scientific Research Applications

3-(2-Methylphenyl)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

    Propiolic acid: The simplest acetylenic carboxylic acid, with a similar structure but lacking the methylphenyl group.

    3-(3-Methylphenyl)prop-2-ynoic acid: A structural isomer with the methyl group positioned differently on the phenyl ring.

Uniqueness: 3-(2-Methylphenyl)prop-2-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its reactivity and potential biological activity compared to simpler acetylenic carboxylic acids .

Properties

IUPAC Name

3-(2-methylphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGBSGNFQZBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293756
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-27-7
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 35.5 g of KOH in ethanol (250 ml) there were added 51.0 g (158.9 mmol) of 2,3-dibromo-3-tol-2-ylpropionic acid portionwise over a period of 30 min. The mixture was then heated under reflux over a period of 4 h. Following removal of the solvent in vacuo, the residue was taken up in 10% strength hydrochloric acid. The solution was washed with EA and then set to pH>10 with a 6N aq. NaOH solution. The mixture was then extracted with EA and the organic phase was dried over MgSO4. Following filtration and the removal of solvent in vacuo, there were obtained 13.8 g (86.2 mmol, 54%) of tol-2-ylpropiolic acid.
Name
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
2,3-dibromo-3-tol-2-ylpropionic acid
Quantity
51 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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